1-Chloro-3-cyclopropyl-5-methylbenzene
Description
1-Chloro-3-cyclopropyl-5-methylbenzene (C₁₀H₁₁Cl, MW 166.65) is a trisubstituted benzene derivative with a chloro group at position 1, a cyclopropyl group at position 3, and a methyl group at position 4. The meta arrangement of substituents creates a unique electronic environment:
- Chloro (Cl): Electron-withdrawing via inductive effects, deactivating the aromatic ring toward electrophilic substitution.
- Methyl (CH₃): Electron-donating via hyperconjugation, activating specific positions on the ring.
This compound’s structural features make it a candidate for studying substituent effects on aromatic systems, particularly in pharmaceuticals or agrochemicals where cyclopropane moieties are common .
Properties
Molecular Formula |
C10H11Cl |
|---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
1-chloro-3-cyclopropyl-5-methylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-7-4-9(8-2-3-8)6-10(11)5-7/h4-6,8H,2-3H2,1H3 |
InChI Key |
STFDOWXOJFEQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-cyclopropyl-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-cyclopropyl-5-methylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction parameters, and purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-cyclopropyl-5-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce other functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or other strong bases can be used to replace the chlorine atom.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction reactions.
Major Products Formed:
Substitution: Formation of 3-cyclopropyl-5-methylphenol or other substituted derivatives.
Oxidation: Formation of 3-cyclopropyl-5-methylbenzoic acid.
Reduction: Formation of 3-cyclopropyl-5-methylbenzene.
Scientific Research Applications
1-Chloro-3-cyclopropyl-5-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Chloro-3-cyclopropyl-5-methylbenzene involves its interaction with molecular targets through its functional groups. The chlorine atom and the cyclopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic system that can undergo substitution and addition reactions, contributing to the compound’s overall chemical behavior .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key attributes of 1-Chloro-3-cyclopropyl-5-methylbenzene with analogous compounds:
Electronic and Reactivity Differences
Substituent Positioning :
- The meta -substitution in this compound limits resonance interactions between substituents, whereas para -substitution in 1-(1-ethynylcyclopropyl)-4-methoxybenzene allows methoxy’s resonance effects to dominate .
- The ethynyl group in the latter compound introduces sp-hybridized carbons, enabling conjugation pathways absent in the target compound.
Chloro Substitution :
Research Implications and Gaps
- Data Limitations : Comparative studies on melting points, solubility, and detailed reaction kinetics are lacking in available literature, underscoring the need for further experimental characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
